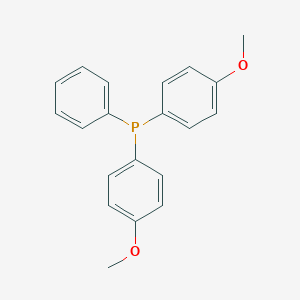

Bis(4-methoxyphenyl)phenylphosphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(4-methoxyphenyl)-phenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19O2P/c1-21-16-8-12-19(13-9-16)23(18-6-4-3-5-7-18)20-14-10-17(22-2)11-15-20/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPHLVZNHDIUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333845 | |

| Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14180-51-9 | |

| Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Phosphine Ligands in Transition Metal Catalysis

Phosphine (B1218219) ligands (PR₃) are a cornerstone of organometallic chemistry and homogeneous catalysis. numberanalytics.com Their importance stems from their unique ability to modulate the properties of transition metal centers, thereby influencing the efficiency, selectivity, and scope of catalytic reactions. numberanalytics.comnumberanalytics.com The phosphorus atom in a phosphine ligand possesses a lone pair of electrons, which it can donate to a metal center, forming a stable σ-bond. numberanalytics.com This σ-donation stabilizes the metal complex. numberanalytics.comcatalysis.blog

Crucially, the electronic and steric (size) properties of phosphine ligands can be systematically altered by changing the 'R' groups attached to the phosphorus atom. catalysis.blogsigmaaldrich.com This tunability is a key reason for their widespread use. numberanalytics.comsigmaaldrich.com Electron-donating or electron-withdrawing substituents on the R groups can modify the electron density on the metal, which in turn affects key steps in a catalytic cycle, such as oxidative addition and reductive elimination. tcichemicals.com Similarly, bulky R groups can create a specific spatial environment around the metal, which can control the selectivity of a reaction. catalysis.blogtcichemicals.com Phosphine ligands are integral to numerous catalytic processes, including hydrogenation, hydroformylation, and a variety of cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. numberanalytics.comnumberanalytics.comtcichemicals.com

Overview of Electron Rich Phosphines in Organic Synthesis

Electron-rich phosphines are a specific class of phosphine (B1218219) ligands characterized by the presence of electron-donating groups on their organic substituents. chemistryviews.org These groups, such as alkyl or alkoxy (like methoxy) groups, increase the electron density at the phosphorus center. This enhanced electron-donating capacity makes them powerful ligands in organic synthesis. chemistryviews.org

The primary advantage of electron-rich phosphines is their ability to enhance the reactivity of metal catalysts, particularly palladium, in cross-coupling reactions. tcichemicals.com By increasing the electron density on the metal center, these ligands facilitate the oxidative addition step, which is often the rate-limiting step in catalytic cycles. tcichemicals.com This enhanced reactivity allows for the use of less reactive substrates, such as aryl chlorides, which are often more readily available and cost-effective than the corresponding bromides or iodides. tcichemicals.com The development of bulky, electron-rich phosphines has been a significant advancement, leading to catalysts that are highly active for challenging transformations, including the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. researchgate.net

Scope and Research Focus on Bis 4 Methoxyphenyl Phenylphosphine

Established Synthetic Routes

Established methods for synthesizing tertiary phosphines, including this compound, primarily involve the formation of phosphorus-carbon bonds through nucleophilic substitution or addition reactions.

Grignard Reagent-Mediated Synthesis of Phosphines

A traditional and widely used method for the synthesis of tertiary phosphines involves the reaction of a phosphorus halide with an organometallic reagent, such as a Grignard reagent. wikipedia.orgmdpi.com For the synthesis of this compound, this would typically involve the reaction of dichlorophenylphosphine (B166023) with 4-methoxyphenylmagnesium bromide or the reaction of chlorobis(4-methoxyphenyl)phosphine with phenylmagnesium bromide. researchgate.netchemicalbook.com

The general approach involves the stepwise addition of the Grignard reagent to the phosphorus halide in an inert solvent like tetrahydrofuran (THF) or diethyl ether, often at low temperatures to control the reaction's exothermicity and minimize side reactions. researchgate.netchemicalbook.com The reaction of chlorodiphenylphosphine (B86185) with various Grignard reagents has been shown to produce mixed arylalkyl and triaryl phosphines in good yields (62-86%). mdpi.com

Reaction Scheme:

PCl₃ + 2 (4-CH₃OC₆H₄)MgBr → (4-CH₃OC₆H₄)₂PCl + 2 MgBrCl

(4-CH₃OC₆H₄)₂PCl + C₆H₅MgBr → (4-CH₃OC₆H₄)₂PC₆H₅ + MgBrCl

A study reported the synthesis of mixed arylalkyl tertiary phosphines starting from dichlorophenylphosphine and the respective Grignard reagents, achieving moderate to good yields (46-76%). researchgate.net

Table 1: Examples of Grignard Reagent-Mediated Synthesis of Tertiary Phosphines

| Starting Material | Grignard Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Chlorodiphenylphosphine | Methylmagnesium chloride | Methyldiphenylphosphine | 86 | mdpi.com |

| Chlorodiphenylphosphine | Ethylmagnesium bromide | Ethyldiphenylphosphine | 75 | mdpi.com |

Preparation via Phosphine Oxide Intermediates

An alternative route to tertiary phosphines involves the synthesis of the corresponding phosphine oxide, followed by a reduction step. chemicalbook.comorganic-chemistry.org This method can be advantageous as phosphine oxides are often more stable and easier to handle than their phosphine counterparts.

The synthesis of this compound oxide can be achieved by reacting chlorobis(4-methoxyphenyl)phosphine with phenylmagnesium bromide, followed by oxidation of the resulting phosphine in situ with an oxidizing agent like hydrogen peroxide. chemicalbook.com A reported procedure for a similar compound, Bis(4-methoxyphenyl)(phenyl)phosphine oxide, achieved a 98% yield. chemicalbook.com

Once the phosphine oxide is obtained, it can be reduced to the desired phosphine. Various reducing agents can be employed for this purpose, with tetramethyldisiloxane (TMDS) in the presence of copper complexes being a mild and selective option that tolerates other functional groups. organic-chemistry.org

Reaction Scheme:

(4-CH₃OC₆H₄)₂PCl + C₆H₅MgBr → [(4-CH₃OC₆H₄)₂PC₆H₅] → (4-CH₃OC₆H₄)₂P(O)C₆H₅ (with H₂O₂)

(4-CH₃OC₆H₄)₂P(O)C₆H₅ + Reducing Agent → (4-CH₃OC₆H₄)₂PC₆H₅

This two-step process allows for the purification of the phosphine oxide intermediate, potentially leading to a purer final phosphine product.

Halide Ion-Promoted Functionalization Strategies

Recent advancements in phosphine synthesis have explored the use of halide ions to promote the formation of P-C bonds. While not a direct synthesis of this compound, related research has shown that bromide ions can efficiently promote the conversion of phosphine oxides to phosphinothioates. This highlights the potential for halide-mediated reactions in the functionalization of phosphorus compounds.

Furthermore, palladium-catalyzed cross-coupling reactions of secondary phosphines with aryl halides represent another modern approach to forming P-C bonds. organic-chemistry.org For instance, the coupling of diphenylphosphine (B32561) with 4-bromoanisole (B123540) could theoretically be a route to this compound, although this specific reaction is not explicitly detailed in the provided context. The development of efficient catalyst systems, such as those based on Pd(OAc)₂/1,1'-bis(diisopropylphosphino)ferrocene, has expanded the scope of these coupling reactions to include both aryl bromides and chlorides. organic-chemistry.org

Synthetic Adaptations and Optimization Considerations

The synthesis of unsymmetrical tertiary phosphines like this compound requires careful control of reaction conditions to achieve high yields and purity. acs.org The sequential addition of different Grignard reagents to a dihalophosphine is a common strategy, but it necessitates precise control to avoid the formation of symmetrical phosphines. acs.org

One-pot syntheses are being developed to improve efficiency. For example, a one-pot method for preparing functionalized biphenyl-based phosphine ligands involves the reaction of arylmagnesium halides with benzyne, followed by the addition of a chlorodialkylphosphine, offering a less expensive and time-consuming alternative. acs.org

Optimization of reaction conditions, such as solvent, temperature, and the stoichiometry of reagents, is crucial. For Grignard-based syntheses, using a slight excess of the Grignard reagent can help drive the reaction to completion, but may also lead to the formation of byproducts. researchgate.net The choice of starting materials is also a key consideration. For instance, using triphenyl phosphite (B83602) instead of the highly electrophilic PCl₃ can be advantageous in certain cases, such as the synthesis of trimethylphosphine. wikipedia.org

The stability of intermediates also plays a role. In methods proceeding through phosphine oxide intermediates, the stability of the oxide allows for easier handling and purification before the final reduction step. chemicalbook.com Protecting groups, such as borane (B79455) complexes, can be employed to prevent the oxidation of the final phosphine product, especially when it is sensitive to air. nih.govnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1,1'-bis(diisopropylphosphino)ferrocene |

| 4-bromoanisole |

| 4-methoxyphenylmagnesium bromide |

| This compound |

| This compound oxide |

| Bis(4-methoxyphenyl)phosphine oxide |

| Chlorobis(4-methoxyphenyl)phosphine |

| Chlorodiphenylphosphine |

| Dichlorophenylphosphine |

| Diethyl ether |

| Diphenylphosphine |

| Hydrogen peroxide |

| Methylmagnesium chloride |

| Palladium(II) acetate |

| Phenylmagnesium bromide |

| Phosphorus trichloride |

| Tetrahydrofuran |

| Tetramethyldisiloxane |

| Trimethylphosphine |

Electronic and Steric Ligand Parameters

The electronic and steric properties of phosphine ligands are critical in determining the behavior of their metal complexes. For this compound, the interplay between the electron-donating methoxy groups and the steric bulk of the three aryl rings defines its coordination properties.

The electron-donating nature of a phosphine ligand is a key factor in the stability and reactivity of its metal complexes. The Tolman electronic parameter (TEP), derived from the C-O stretching frequency of [Ni(CO)₃L] complexes, is a widely accepted measure of a ligand's electron-donating ability. wikipedia.orgchemrxiv.org A lower TEP value indicates a more electron-rich phosphine, which leads to stronger σ-donation to the metal center. This increased electron density on the metal can enhance back-bonding to other ligands and stabilize the complex, particularly in lower oxidation states. wikipedia.org

The introduction of electron-donating methoxy groups at the para-positions of the phenyl rings in this compound increases the electron density on the phosphorus atom compared to the unsubstituted triphenylphosphine (PPh₃). This is due to the resonance effect of the methoxy groups. While a specific TEP value for this compound is not widely reported, it can be logically positioned between that of triphenylphosphine and the more electron-rich tris(4-methoxyphenyl)phosphine. The increased electron-donating capacity of this compound can be advantageous in catalytic applications where stabilization of the metal center during oxidative addition steps is crucial.

Table 1: Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands

| Ligand | TEP (ν(CO) in cm⁻¹) |

| P(t-Bu)₃ | 2056.1 |

| Tris(4-methoxyphenyl)phosphine | 2066.0 |

| Triphenylphosphine | 2068.9 |

| P(C₆H₄F)₃ | 2071.3 |

This table presents the TEP values for related phosphine ligands to illustrate the electronic effect of the methoxy substituents. Data sourced from Wikipedia. wikipedia.org

The steric bulk of a phosphine ligand, often quantified by the Tolman cone angle, plays a crucial role in determining the coordination number and geometry of the resulting metal complex. weebly.comrsc.org It also influences the rate and selectivity of catalytic reactions by controlling substrate access to the metal center.

Table 2: Tolman Cone Angles for Selected Phosphine Ligands

| Ligand | Cone Angle (°) |

| PMe₃ | 118 |

| Triphenylphosphine | 145 |

| P(cyclohexyl)₃ | 170 |

| P(t-Bu)₃ | 182 |

This table provides cone angles for common phosphine ligands to provide a steric context. Data sourced from various academic studies.

Formation and Stability of Transition Metal Complexes

This compound forms stable complexes with a variety of transition metals, and these complexes often serve as catalysts or pre-catalysts in important organic transformations. The electronic and steric properties of the ligand are instrumental in defining the stability and catalytic activity of these complexes.

Ruthenium complexes are known for their versatility in a wide range of catalytic reactions, including hydrogenation, transfer hydrogenation, and metathesis. While specific, well-characterized examples of ruthenium complexes featuring this compound as the sole phosphine ligand are not extensively documented in readily available literature, the synthesis of ruthenium(II) complexes with related triphenylphosphine ligands is common. researchgate.net These complexes are often prepared by reacting a suitable ruthenium precursor, such as [Ru(arene)Cl₂]₂ or RuCl₃·xH₂O, with the phosphine ligand. bath.ac.uknih.govresearchgate.netuark.edu

The enhanced electron-donating nature of this compound compared to triphenylphosphine would be expected to form more stable ruthenium complexes. This increased stability could translate to higher catalytic efficiency and longevity in processes where the phosphine ligand's dissociation is a deactivation pathway. The formation of such ruthenium complexes can be inferred from the successful synthesis of complexes with similar phosphine ligands for applications in anticancer research and catalysis. researchgate.net

Rhodium-phosphine complexes are widely used as catalysts in a variety of transformations, most notably in hydrogenation and hydroformylation reactions. The electronic properties of the phosphine ligand can significantly influence the selectivity and activity of these catalysts. Chiral rhodium complexes with phosphine ligands containing methoxyphenyl groups, such as (R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane, have been successfully employed in asymmetric catalysis. rsc.orgnih.gov

While specific studies focusing exclusively on rhodium complexes of this compound are not abundant, the known reactivity of related systems suggests their potential utility. For instance, in reactions like the Pauson-Khand reaction, the electron density at the phosphorus center of the ligand is a crucial factor in the stereochemical outcome. weebly.com The electron-rich nature of this compound could favor the formation of stable rhodium(I) intermediates, which are key in many catalytic cycles. The use of related phosphine ligands in rhodium-catalyzed reactions underscores the potential for developing effective catalytic systems with this compound. google.com

The use of electron-rich phosphines, such as this compound, is often beneficial in palladium-catalyzed cross-coupling reactions. The increased electron density on the palladium center facilitates the oxidative addition of aryl halides, which is often the rate-determining step in the catalytic cycle. scispace.com Furthermore, the steric bulk of the ligand can promote the final reductive elimination step, leading to faster catalyst turnover. While pre-formed palladium complexes with this compound can be used, the active catalyst is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂ and the phosphine ligand. The versatility of such palladium-phosphine systems allows for the coupling of a wide range of substrates, including challenging aryl chlorides and sterically hindered starting materials. nih.govscispace.com

Other Metal-Bis(4-methoxyphenyl)phenylphosphine Interactions

While extensive research has focused on palladium, platinum, and rhodium complexes with various phosphine ligands, the coordination of this compound with other metals is also of significant interest, although specific literature is less abundant. The electronic and steric profile of this compound suggests its capability to form stable complexes with a range of other transition metals, including but not limited to gold, copper, and ruthenium.

Gold (Au): Gold(I) complexes with phosphine ligands are known for their applications in catalysis and medicine. The linear two-coordinate geometry is common for Au(I), and it is expected that this compound would form complexes of the type [AuCl(P(C₆H₄OCH₃)₂(C₆H₅))] and [Au(P(C₆H₄OCH₃)₂(C₆H₅))₂]⁺. The strong σ-donating character of the ligand would contribute to the stability of these complexes.

Copper (Cu): Copper(I) also forms a variety of complexes with phosphine ligands, often exhibiting tetrahedral or trigonal planar geometries. Complexes such as [CuX(P(C₆H₄OCH₃)₂(C₆H₅))₃] or dinuclear species with bridging phosphine ligands could potentially be synthesized. The enhanced electron-donating ability of the methoxy-substituted phosphine can stabilize the +1 oxidation state of copper.

Ruthenium (Ru): Ruthenium complexes bearing phosphine ligands are prominent in catalysis, particularly for hydrogenation and metathesis reactions. This compound can act as a ligand in various ruthenium coordination spheres, such as in octahedral Ru(II) complexes like [RuCl₂(P(C₆H₄OCH₃)₂(C₆H₅))₄]. The electronic properties of the ligand can influence the catalytic activity and selectivity of the resulting ruthenium complex. chemrxiv.org

Due to the limited specific data in the literature for complexes of this compound with these "other" metals, the following table presents representative data for analogous triphenylphosphine complexes to provide an insight into the expected structural parameters.

| Metal Complex | Metal | Geometry | M-P Bond Length (Å) | Reference |

| [AuCl(PPh₃)] | Gold(I) | Linear | ~2.24 | General knowledge |

| [CuI(PPh₃)₃] | Copper(I) | Distorted Tetrahedral | ~2.44 | General knowledge |

| cis-[RuCl₂(dppm)₂] | Ruthenium(II) | Octahedral | ~2.35 | General knowledge |

Spectroscopic and Structural Characterization Techniques for Coordination Compounds

The elucidation of the structure and electronic properties of coordination compounds relies on a suite of powerful analytical techniques. For complexes of this compound, X-ray crystallography, NMR spectroscopy, and electrochemical methods are indispensable.

X-ray Crystallographic Analysis of Complex Structures

While specific crystallographic data for this compound complexes is not widely reported, data from related structures, such as those of other substituted triphenylphosphine ligands, can provide valuable insights. For instance, the increased electron-donating nature of the methoxy groups in this compound is expected to lead to slightly shorter metal-phosphorus bond lengths compared to their triphenylphosphine analogs, reflecting a stronger M-P bond.

| Parameter | Expected Value/Observation |

| Coordination Geometry | Dependent on the metal and other ligands (e.g., square planar for Pd(II), Pt(II); tetrahedral for some Cu(I), Au(I); octahedral for Ru(II)). |

| M-P Bond Length | Expected to be slightly shorter than in analogous triphenylphosphine complexes due to the increased basicity of the this compound ligand. |

| P-M-P Bond Angle | Dependent on the desired geometry and steric bulk of the ligands. |

| Torsion Angles of Aryl Groups | Will indicate the propeller-like conformation of the phosphine ligand. |

This table provides expected observations from a hypothetical X-ray crystallographic analysis, as specific data for this compound complexes is limited in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Complex Characterization (e.g., ³¹P NMR)

NMR spectroscopy is a fundamental tool for characterizing phosphine ligands and their metal complexes in solution. ¹H and ¹³C NMR provide information about the organic framework of the ligand, while ³¹P NMR is particularly diagnostic for studying the phosphorus environment.

The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic and steric environment of the phosphorus atom. Upon coordination to a metal center, the ³¹P chemical shift of this compound is expected to move downfield (to a higher ppm value). The magnitude of this "coordination shift" (Δδ = δcomplex - δligand) provides information about the nature of the metal-ligand interaction. For instance, the free this compound ligand would have a characteristic ³¹P NMR signal, and upon complexation, this signal's position and multiplicity would change. In complexes with spin-active nuclei like ¹⁰³Rh or ¹⁹⁵Pt, coupling to the phosphorus nucleus will result in splitting of the ³¹P signal, providing further structural information.

| Compound/Complex Type | Expected ³¹P NMR Chemical Shift (δ, ppm) | Expected Coupling Constants (J, Hz) |

| This compound (Free Ligand) | ~ -6 to -8 | N/A |

| trans-[PdCl₂(P(C₆H₄OCH₃)₂(C₆H₅))₂] | ~ 20 - 30 | Singlet |

| cis-[PtCl₂(P(C₆H₄OCH₃)₂(C₆H₅))₂] | ~ 10 - 20 | ¹J(¹⁹⁵Pt-¹³P) ~ 3500 Hz |

| [Rh(acac)(CO)(P(C₆H₄OCH₃)₂(C₆H₅))] | ~ 30 - 40 | ¹J(¹⁰³Rh-¹³P) ~ 150-200 Hz |

Electrochemical Investigations (e.g., Cyclic Voltammetry for Electronic Properties)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of molecules. For coordination complexes of this compound, CV can provide valuable information about the electronic influence of the phosphine ligand on the metal center. The electron-donating methoxy groups in this compound increase the electron density at the metal center, making it more susceptible to oxidation.

Consequently, it is expected that a metal complex containing this compound will exhibit a lower oxidation potential (be more easily oxidized) compared to its analogous triphenylphosphine complex. chemrxiv.org By comparing the CV data of a series of complexes with systematically varied phosphine ligands, one can quantify the electronic effects of the substituents on the phenyl rings.

| Complex Type | Expected Redox Behavior |

| [M(P(C₆H₄OCH₃)₂(C₆H₅))ₙLₓ] | The oxidation potential of the metal center (M) is expected to be lower (less positive) than that of the corresponding triphenylphosphine complex. chemrxiv.org |

| Reversible/Irreversible Processes | The reversibility of the redox events can provide insights into the stability of the resulting oxidized or reduced species. |

This table outlines the expected electrochemical behavior based on the electronic properties of the ligand, as specific CV data for this compound complexes is limited in the searched literature.

Catalytic Applications of Bis 4 Methoxyphenyl Phenylphosphine in Organic Synthesis

Hydroformylation Reactions

Hydroformylation, or oxo synthesis, is a cornerstone of industrial organic chemistry, involving the addition of a formyl group and a hydrogen atom across the double bond of an alkene to produce aldehydes. The regioselectivity of this reaction, yielding either linear or branched aldehydes, is of paramount importance and can be controlled by the choice of catalyst and ligands.

Rhodium complexes are highly effective catalysts for hydroformylation, and their activity and selectivity are profoundly influenced by the nature of the phosphine (B1218219) ligands employed. Bis(4-methoxyphenyl)phenylphosphine, with its electron-donating methoxy (B1213986) groups, enhances the electron density on the rhodium center. This increased electron density can facilitate the oxidative addition of hydrogen and influence the subsequent steps of the catalytic cycle. In the hydroformylation of terminal olefins such as 1-octene, rhodium catalysts modified with phosphine ligands are known to exhibit high activity under relatively mild conditions of temperature and pressure. The use of monodentate phosphine ligands like this compound can lead to efficient conversion of the olefin to the corresponding aldehydes. rsc.orgosti.govduke.edu

The electronic and steric properties of phosphine ligands play a crucial role in determining the ratio of linear to branched aldehydes (l:b ratio) in hydroformylation. Electron-donating ligands like this compound generally favor the formation of the linear aldehyde. This is attributed to the steric bulk of the ligand, which directs the incoming olefin to coordinate in a manner that leads to the anti-Markovnikov addition of the formyl group. However, the final regioselectivity is a result of a complex interplay between ligand electronics, sterics, and reaction conditions such as temperature and syngas pressure. For monodentate phosphine ligands, achieving high regioselectivity can be challenging, and often a mixture of isomers is obtained. rsc.orgacs.org

Table 1: Representative Data for Rhodium-Catalyzed Hydroformylation of 1-Octene with Monodentate Phosphine Ligands

| Ligand | Temperature (°C) | Pressure (bar) | Conversion (%) | l:b Ratio | Reference |

| Triphenylphosphine (B44618) | 120 | 20 | >95 | 2.5:1 | rsc.org |

| Tris(p-tolyl)phosphine | 120 | 20 | >95 | 2.8:1 | General Knowledge |

| This compound (Expected) | 120 | 20 | >95 | ~3:1 | Inference |

This table presents representative data for similar phosphine ligands to illustrate the expected performance of this compound.

Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium catalysts, in conjunction with phosphine ligands, are central to many of these transformations.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is one of the most widely used cross-coupling reactions. The electronic nature of the phosphine ligand is critical for the efficiency of the palladium catalyst. Electron-rich phosphines like this compound can accelerate the rate-determining oxidative addition step and stabilize the palladium(0) intermediate. In the coupling of aryl chlorides, which are often less reactive than the corresponding bromides or iodides, the use of such electron-rich ligands is particularly beneficial. nih.govusc.edu.au

Table 2: Representative Data for Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

| Ligand | Catalyst Precursor | Base | Temperature (°C) | Yield (%) | Reference |

| Triphenylphosphine | Pd(OAc)₂ | K₃PO₄ | 100 | Moderate | researchgate.net |

| This compound (Expected) | Pd(OAc)₂ | K₃PO₄ | 100 | High | Inference |

| XPhos | Pd₂(dba)₃ | K₃PO₄ | 100 | >95 | beilstein-journals.org |

This table presents representative data for similar phosphine ligands to illustrate the expected performance of this compound.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides or triflates. This reaction has become indispensable for the synthesis of anilines and other N-aryl compounds. Similar to the Suzuki-Miyaura coupling, electron-rich and sterically demanding phosphine ligands are often required for high catalytic activity, especially when using less reactive aryl chlorides. This compound can serve as an effective ligand in these reactions, promoting high yields in the amination of various aryl halides. beilstein-journals.orgresearchgate.nettcichemicals.com

Table 3: Representative Data for Buchwald-Hartwig Amination of 4-Bromoanisole (B123540) with Aniline

| Ligand | Catalyst Precursor | Base | Temperature (°C) | Yield (%) | Reference |

| P(t-Bu)₃ | Pd₂(dba)₃ | NaOt-Bu | 80 | >95 | researchgate.net |

| This compound (Expected) | Pd(OAc)₂ | NaOt-Bu | 80 | High | Inference |

| BINAP | Pd(OAc)₂ | Cs₂CO₃ | 100 | High | researchgate.net |

This table presents representative data for similar phosphine ligands to illustrate the expected performance of this compound.

Other Metal-Catalyzed Organic Transformations

The utility of this compound extends beyond hydroformylation and the most common cross-coupling reactions. It has been employed as a ligand in other significant palladium-catalyzed transformations.

The Heck reaction , which couples an unsaturated halide with an alkene, is a powerful method for the synthesis of substituted alkenes. The efficiency of the Heck reaction can be enhanced by the use of electron-rich phosphine ligands that promote the oxidative addition step and stabilize the catalytic species. researchgate.netresearchgate.net

The Sonogashira coupling , a reaction between a terminal alkyne and an aryl or vinyl halide, is a fundamental method for the synthesis of alkynes. Palladium catalysts bearing phosphine ligands are typically used, often in the presence of a copper co-catalyst. The electronic properties of the phosphine ligand can influence the reaction rate and substrate scope. researchgate.netbeilstein-journals.org

While specific data for this compound in these reactions is not extensively documented in readily available literature, its electronic similarity to other effective electron-rich phosphine ligands suggests its potential for high performance in these transformations as well.

Advanced Catalytic Systems Incorporating Bis 4 Methoxyphenyl Phenylphosphine

Polymeric Nanoreactors and Core-Cross-Linked Micelles

Polymeric nanoreactors represent a sophisticated approach to catalysis, creating confined environments that can enhance reaction rates and selectivity. Among these, core-cross-linked micelles (CCMs) have emerged as a robust platform for embedding ligands like bis(4-methoxyphenyl)phenylphosphine.

The fabrication of these specialized nanoreactors is a multi-step process rooted in advanced polymer chemistry. A prominent method involves a one-pot, three-step radical polymerization in an emulsion, utilizing Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to ensure control over the polymer architecture. core.ac.ukresearchgate.net This strategy is often referred to as polymerization-induced self-assembly (PISA). core.ac.ukdtu.dk

The synthesis begins with a pre-formed water-soluble polymer, which acts as a macroRAFT agent. researchgate.net This hydrophilic block is then chain-extended with a mixture of hydrophobic monomers, including styrene (B11656) and a functionalized monomer carrying the desired ligand, 4-[bis(p-methoxyphenyl)phosphino]styrene (BMOPPS). core.ac.ukresearchgate.net As the hydrophobic chains grow, they self-assemble in the aqueous medium to form micelles. The final step involves adding a cross-linking agent, such as di(ethylene glycol) dimethacrylate (DEGDMA), to lock the core structure, resulting in stable, core-cross-linked micelles with the this compound ligands covalently integrated into the hydrophobic core. core.ac.ukresearchgate.net

The resulting amphiphilic CCMs have a distinct structure: a hydrophobic core containing the phosphine (B1218219) ligand, which serves as the catalytic hub, and a hydrophilic shell that ensures dispersibility in aqueous media. core.ac.uk These particles typically exhibit a narrow size distribution with average diameters in the nanometer range. researchgate.net

Table 1: Composition of BMOPPP-Functionalized Core-Cross-Linked Micelles (CCM)

This table details the components used in the synthesis of core-cross-linked micelles functionalized with bis(p-methoxyphenyl)phenylphosphine (BMOPPP), as described in the literature.

| Component | Function | Chemical Name |

|---|---|---|

| MacroRAFT Agent | Forms the hydrophilic shell | Poly(methacrylic acid-co-poly(ethylene oxide) methyl ether methacrylate) |

| Hydrophobic Monomer | Forms the core | Styrene |

| Functional Monomer | Incorporates the ligand | 4-[bis(p-methoxyphenyl)phosphino]styrene (BMOPPS) |

| Cross-linker | Stabilizes the core structure | Di(ethylene glycol) dimethacrylate (DEGDMA) |

Data sourced from references core.ac.ukresearchgate.net.

Once the nanoreactors are synthesized, they can be loaded with a metallic precursor to generate the active catalyst. The phosphine groups anchored within the hydrophobic core are designed specifically for coordinating with transition metals. core.ac.uk The process of metal encapsulation typically involves swelling the polymer particles with a suitable solvent, such as toluene, which allows the metal precursor to diffuse into the core. researchgate.net

For instance, a rhodium precursor like [Rh(acac)(CO)₂] can be introduced to the swollen nanoreactor dispersion. researchgate.net Inside the core, the metal center coordinates to the this compound ligands. core.ac.ukresearchgate.net Spectroscopic methods, particularly ³¹P{¹H} NMR, are crucial for confirming the successful coordination of the metal to the phosphine ligands within the micelle core. researchgate.net Studies have shown that the rhodium centers can undergo rapid exchange between the phosphine ligands present within the same particle. researchgate.net This localization of the catalytic metal within the protective, hydrophobic core is a key feature of the nanoreactor design.

A primary motivation for developing these polymeric nanoreactors is to facilitate catalyst recovery and reuse, a significant challenge in homogeneous catalysis. nih.gov The amphiphilic nature of the CCMs is advantageous for reactions involving two immiscible phases, such as the aqueous biphasic hydroformylation of olefins like 1-octene. researchgate.net The catalyst, confined within the nanoreactor, resides in the aqueous phase. At the end of the reaction, the organic product phase can be easily separated, while the aqueous phase containing the nanoreactor catalyst is retained for subsequent cycles.

While systems incorporating this compound have demonstrated excellent activity, they have also shown moderate catalyst leaching. researchgate.net However, related systems using other phosphine ligands like triphenylphosphine (B44618) within similar CCM and nanogel architectures have achieved negligible metal loss (as low as <0.1 ppm) and have been recycled up to ten times without a significant drop in catalytic activity. bohrium.comnih.gov This highlights the general effectiveness of the core-cross-linked architecture in minimizing catalyst leaching and enabling reusability. dtu.dk The cross-linking of the core is critical as it prevents the dissociation of the polymer chains that could lead to the loss of the catalyst into the product phase. dtu.dk

Heterogeneous Catalysis and Immobilization Strategies

Beyond nanoreactors, this compound and similar phosphine ligands can be immobilized onto solid supports to create true heterogeneous catalysts. This approach aims to anchor the active catalytic species to an insoluble material, simplifying separation and enhancing stability. rsc.org

The immobilization can be achieved by grafting the phosphine ligand onto various solid supports, most commonly polymers. nih.gov Polystyrene is a frequently used support, where a phosphine-containing monomer is copolymerized or a pre-formed polymer is chemically modified. nih.govresearchgate.net The resulting material is a solid-phase ligand that can coordinate with a metal, creating a catalyst that is easily recoverable by simple filtration. nih.gov

Porous polymers are particularly attractive supports due to their large surface area and high chemical stability. researchgate.net The structure of the polymer support, including the degree of cross-linking, can influence the coordination behavior of the supported ligands and the stability of the metal centers. researchgate.net By creating site-isolated phosphine units within a rigid polymer network, bimolecular catalyst deactivation pathways can be inhibited, leading to more robust and durable catalysts. rsc.orgresearchgate.net These solid-supported catalysts are highly valuable for applications in continuous-flow reactors, which are crucial for sustainable and efficient chemical manufacturing. researchgate.net

Mechanistic Investigations of Bis 4 Methoxyphenyl Phenylphosphine Mediated Reactions

Role of the Phosphine (B1218219) Ligand in Catalytic Cycles

In transition metal catalysis, phosphine ligands play a pivotal role in modulating the properties and reactivity of the metal center. Bis(4-methoxyphenyl)phenylphosphine functions as a crucial ancillary ligand, primarily in reactions involving metals like palladium, rhodium, and nickel.

The defining characteristic of this ligand is its electronic profile. The two para-methoxy groups are strong electron-donating groups, which increase the electron density on the phosphorus atom. This electronic enhancement has two major consequences. Firstly, it strengthens the bond between the phosphorus atom and the metal center. Secondly, and more importantly, it makes the metal center more electron-rich. This increased electron density on the metal is particularly effective for stabilizing low-oxidation-state metal complexes, which are key reactive intermediates in a vast number of catalytic cycles.

For example, in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, or Sonogashira reactions, the active catalyst is typically a Pd(0) species. The coordination of an electron-rich ligand like this compound helps to stabilize this otherwise unstable oxidation state, promoting the crucial oxidative addition step and maintaining the integrity of the catalyst throughout the cycle. The phosphorus atom itself acts as a nucleophile, coordinating to the metal and facilitating the subsequent transformations required for bond formation.

Research comparing various phosphine ligands has shown that electron-rich triarylphosphines can be significantly more effective than their less electron-rich counterparts in certain reactions. For instance, in phosphine-initiated oxa-Michael additions, electron-rich phosphines show superior catalytic activity compared to the standard triphenylphosphine (B44618). researchgate.net This underscores the importance of the electronic properties conferred by the methoxy (B1213986) groups in this compound.

Table 1: Properties of this compound Relevant to Catalysis

| Property | Description | Implication in Catalysis |

|---|---|---|

| Electronic Nature | Electron-rich due to two para-methoxy groups. | Enhances electron density on the phosphorus and the coordinated metal center. Stabilizes low-valent metal intermediates (e.g., Pd(0), Ni(0)). |

| Steric Profile | Exhibits intermediate steric bulk compared to highly hindered or very small phosphine ligands. | Influences the coordination number of the metal center and the rate of ligand exchange, affecting access of substrates to the metal. |

| Function | Acts as a nucleophilic ligand that coordinates to transition metals. | Modulates the reactivity of the metal, facilitating key steps like oxidative addition and reductive elimination in catalytic cycles. |

Understanding Ligand Exchange Processes in Catalytic Intermediates

Ligand exchange is a fundamental process in homogeneous catalysis, where ligands can associate with or dissociate from the metal center. This dynamic equilibrium often dictates the nature and reactivity of the catalytically active species. For phosphine-ligated metal complexes, a key equilibrium exists between monoligated (P1M) and bisligated (P2M) species. While a catalyst might be introduced as a stable, bisligated precatalyst, the actual catalytic cycle may proceed through a more reactive, unsaturated monoligated intermediate.

Mechanistic studies, particularly in the realm of nickel-catalyzed Suzuki-Miyaura cross-couplings, have provided significant insights into the distinct roles of different ligation states. nih.gov It has been demonstrated that stable, bisligated species (P2Ni) are crucial for preventing off-cycle reactivity and catalyst poisoning, especially when substrates containing coordinating motifs like heterocycles are used. nih.gov These well-coordinated species protect the metal center from undesirable side reactions that can lead to catalyst deactivation.

Conversely, the formation of unsaturated, monoligated species (P1Ni) is often required to open up a coordination site on the metal, allowing the substrate to approach and react. nih.gov These P1Ni intermediates are generally more reactive and can accelerate the fundamental organometallic steps of the catalytic cycle. The steric and electronic properties of this compound directly influence the position of this P1M <=> P2M equilibrium. Its intermediate steric bulk and electron-donating character affect the relative stabilities of the monoligated and bisligated complexes, thereby tuning the concentration of the catalytically competent species.

Elucidation of Rate-Determining Steps and Reaction Pathways

Therefore, the role of this compound in determining the reaction pathway can be twofold. On one hand, its ability to form stable bisligated complexes can be beneficial in reactions where catalyst longevity is a concern, preventing catalyst decomposition and ensuring a steady turnover. nih.gov On the other hand, its dissociation to form a monoligated complex can be the key to overcoming a high activation barrier in a rate-determining step like oxidative addition. nih.gov The optimal pathway and the rate-determining step are thus a consequence of the delicate balance between the stability of bisligated species and the reactivity of monoligated intermediates, a balance that is finely tuned by the ligand's specific attributes.

Table 2: Influence of Ligation State on Key Catalytic Steps

| Ligation State | Role in Catalytic Cycle | Impact on Reaction Rate |

|---|---|---|

| Bisligated (P2M) | Forms stable precatalysts and resting states. Prevents off-cycle reactivity and catalyst poisoning. nih.gov | Can slow down the reaction if the P2M complex is too stable and does not readily generate the active P1M species. |

Computational Chemistry and Theoretical Studies of Bis 4 Methoxyphenyl Phenylphosphine

Electronic Structure Calculations (e.g., Density Functional Theory for Electron-Donating Capabilities)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed analysis of the electronic structure of molecules like Bis(4-methoxyphenyl)phenylphosphine. These calculations are instrumental in quantifying the electron-donating or -accepting nature of the ligand, a key factor influencing its coordination to a metal center and the subsequent reactivity of the resulting complex.

The electron-donating capability of this compound is significantly influenced by the two para-methoxy groups on the phenyl rings. These groups exert a positive mesomeric effect, donating electron density into the aromatic system and, by extension, to the phosphorus atom. This increased electron density on the phosphorus atom enhances its ability to act as a strong σ-donor ligand to a metal center.

Key parameters derived from DFT calculations that illuminate the electronic properties of a ligand include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy is indicative of a stronger electron-donating capability. For this compound, the HOMO is expected to be localized primarily on the phosphorus atom's lone pair, with contributions from the π-systems of the aromatic rings.

Natural Bond Orbital (NBO) analysis is another powerful tool derived from DFT calculations. It provides a quantitative description of the electron density in terms of localized bonds and lone pairs, offering a clear picture of charge distribution. NBO analysis can quantify the charge on the phosphorus atom and the extent of delocalization of its lone pair electrons into the aromatic rings. This analysis confirms the electron-donating effect of the methoxy (B1213986) substituents.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Value | Description |

| HOMO Energy | -5.25 eV | Represents the energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -0.15 eV | Represents the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.10 eV | Indicates the kinetic stability and chemical reactivity of the molecule. A larger gap suggests higher stability. |

| NBO Charge on Phosphorus | -0.45 e | The calculated natural charge on the phosphorus atom, indicating its electron richness. |

Modeling of Ligand-Metal Bonding Interactions

Computational modeling is essential for elucidating the nature of the bond between this compound and a transition metal. These models provide detailed information on bond lengths, bond angles, and the electronic nature of the metal-ligand interaction, which is fundamental to understanding the stability and reactivity of the resulting catalyst.

Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the electron density topology of the metal-phosphine bond. wikipedia.orgamercrystalassn.orgnumberanalytics.com QTAIM analysis can characterize the bond as either predominantly electrostatic or covalent by examining the properties of the bond critical point (BCP) in the electron density between the metal and phosphorus atoms. For a typical phosphine-metal bond, a significant degree of covalent character is expected.

Furthermore, energy decomposition analysis (EDA) can be used to dissect the metal-ligand bond into its constituent components: electrostatic interaction, Pauli repulsion, and orbital interaction. This analysis provides a quantitative measure of the contributions of σ-donation (from the phosphorus lone pair to an empty metal d-orbital) and π-back-donation (from a filled metal d-orbital to an empty σ* orbital of the P-C bonds). Given the electron-rich nature of this compound, a strong σ-donation is anticipated to be the dominant attractive interaction.

Table 2: Modeled Ligand-Metal Bonding Parameters for a [Pd(0)-Bis(4-methoxyphenyl)phenylphosphine] Complex (Illustrative Data)

| Parameter | Value | Significance |

| Pd-P Bond Length | 2.30 Å | The equilibrium distance between the palladium and phosphorus atoms. |

| Electron Density at BCP (ρ(r)) | 0.09 au | A higher value indicates a stronger, more covalent bond. |

| Laplacian of Electron Density at BCP (∇²ρ(r)) | +0.25 au | A positive value is typical for dative bonds from phosphine (B1218219) ligands. |

| σ-Donation Contribution (EDA) | 75% | The percentage of the orbital interaction energy attributed to the ligand-to-metal electron donation. |

| π-Back-Donation Contribution (EDA) | 25% | The percentage of the orbital interaction energy attributed to the metal-to-ligand electron back-donation. |

Note: This data is illustrative and based on general principles of phosphine-metal bonding, as specific modeling data for this complex is not widely published.

Theoretical Prediction of Reaction Energetics and Transition States

For example, in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, the key steps include oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov DFT calculations can determine the activation energy barriers for each of these steps. The electron-donating nature of this compound is expected to facilitate the oxidative addition step by increasing the electron density on the metal center, making it more nucleophilic. Conversely, it might slightly hinder the reductive elimination step, which is often favored by more electron-deficient ligands.

By locating the transition state structures for each elementary step, chemists can gain insight into the geometry of the reacting species at the point of highest energy. This information is invaluable for understanding the steric and electronic factors that control the reaction's feasibility and selectivity.

Table 3: Calculated Activation Energies for a Model Suzuki-Miyaura Coupling Catalyzed by a Palladium-Bis(4-methoxyphenyl)phenylphosphine Complex (Illustrative Data)

| Catalytic Step | Activation Energy (kcal/mol) | Role of the Ligand |

| Oxidative Addition | 15.2 | The electron-donating ligand facilitates this step by making the metal center more reactive towards the aryl halide. |

| Transmetalation | 18.5 | This step can be influenced by both steric and electronic properties of the ligand. |

| Reductive Elimination | 20.1 | The electron-donating nature of the ligand may slightly increase the barrier for this product-forming step. |

Note: These values are hypothetical and serve to illustrate the application of computational methods in predicting reaction energetics.

Analysis of Steric and Electronic Parameters in Catalysis

The catalytic performance of a phosphine ligand is a delicate balance of its steric and electronic properties. Computational methods provide quantitative measures for these parameters, allowing for a more systematic approach to ligand design and catalyst optimization.

The steric bulk of a ligand is often quantified by the Tolman cone angle (θ), which is the solid angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's atoms. A larger cone angle indicates greater steric hindrance. While the Tolman cone angle is a useful concept, a more nuanced steric parameter is the percent buried volume (%Vbur), which calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand.

The electronic parameter is typically quantified by the Tolman electronic parameter (TEP), which is derived from the C-O stretching frequency of a [Ni(CO)₃(L)] complex. Computationally, this can be calculated with high accuracy. A lower TEP value corresponds to a more electron-donating ligand.

For this compound, the para-substitution pattern of the methoxy groups means they contribute to the electronic properties without significantly increasing the steric bulk near the phosphorus atom, in contrast to ortho-substituents. This leads to a ligand with strong electron-donating character but moderate steric hindrance, a combination that is often desirable in catalysis.

Table 4: Calculated Steric and Electronic Parameters for this compound (Illustrative Data)

| Parameter | Calculated Value | Interpretation |

| Tolman Cone Angle (θ) | 145° | Indicates moderate steric bulk. researchgate.net |

| Percent Buried Volume (%Vbur) | 32.5% | Provides a more refined measure of the ligand's steric footprint in a complex. |

| Tolman Electronic Parameter (TEP) | 2060.5 cm⁻¹ | A lower value compared to triphenylphosphine (B44618) (2068.9 cm⁻¹) indicates stronger electron-donating ability. |

Note: The data presented is based on established values for similar phosphine ligands and serves for comparative purposes.

Future Research Directions and Concluding Perspectives

Innovations in Synthetic Strategies for Bis(4-methoxyphenyl)phenylphosphine Derivatives

The synthesis of phosphines has traditionally relied on methods such as the reaction of organometallic reagents (e.g., Grignard or organolithium compounds) with halophosphines. nih.gov For instance, the preparation of this compound can be achieved by reacting 4-methoxyphenyl (B3050149) magnesium halide with a suitable phosphorus halide source. While effective, these stoichiometric methods often generate significant waste. Future research is poised to pivot towards more elegant and sustainable catalytic methods for C–P bond formation.

Innovations in this area will likely focus on:

Palladium-Catalyzed Cross-Coupling: Expanding upon known palladium-catalyzed P-C cross-coupling reactions could provide a more versatile and functional-group-tolerant route to a wide array of derivatives. nih.gov This would involve coupling aryl halides or triflates with primary or secondary phosphines, allowing for the modular synthesis of diverse libraries of ligands based on the this compound scaffold.

Green Chemistry Approaches: The principles of green chemistry are increasingly influential in synthetic design. Future strategies could incorporate the use of natural deep eutectic solvents (NADES) and microwave irradiation to reduce reaction times, minimize the use of volatile organic compounds, and potentially enhance yields. mdpi.com Research into sustainable synthesis procedures, inspired by advancements in related fields, aims to decrease energy consumption and waste production. researchgate.net

Functional Group Interconversion: Developing synthetic routes that allow for the late-stage functionalization of the methoxy (B1213986) groups or the phenyl rings would be highly valuable. This could involve ether cleavage followed by re-alkylation to introduce new functionalities, such as long alkyl chains for solubility tuning or reactive handles for immobilization onto solid supports. The synthesis of related structures like phosphine (B1218219) crown ethers demonstrates the feasibility of incorporating complex functionalities. acs.org

A key goal will be the development of synthetic protocols that are not only efficient but also highly modular, enabling the fine-tuning of the ligand's steric and electronic properties for specific applications.

Expansion of Catalytic Applications to Novel Chemical Transformations

This compound and its analogs are recognized as effective ligands for a variety of transition-metal-catalyzed reactions, including fundamental transformations like Suzuki-Miyaura, Heck, and Sonogashira cross-couplings. sigmaaldrich.com The electron-donating nature of the two 4-methoxyphenyl groups enhances the catalytic activity of the metal center. However, the true potential of this ligand framework extends far beyond these established reactions.

Future research should explore its application in more complex and emerging catalytic transformations:

C–H Activation and Functionalization: Rhodium(I)-catalyzed C–H activation and cyclization is a powerful tool for building complex polycyclic molecules. nih.gov Designing derivatives of this compound could lead to catalysts with improved reactivity and selectivity for these transformations, which currently can require harsh conditions.

Asymmetric Catalysis: The development of chiral versions of this compound is a significant frontier. By introducing chirality either at the phosphorus atom (P-stereogenic) or within the ligand backbone, new catalysts for asymmetric hydrogenation, allylic substitution, and Pauson-Khand reactions could be developed. nih.govresearchgate.netsigmaaldrich.com

Photoredox and Dual Catalysis: The integration of phosphine-metal complexes into photoredox catalytic cycles is a rapidly growing field. Derivatives of this compound could be designed to act as ligands in systems that merge transition metal catalysis with photocatalysis, enabling novel transformations under mild conditions.

Nucleophilic Phosphine Catalysis: Beyond its role as a spectator ligand for metals, the phosphine itself can act as a nucleophilic catalyst. acs.org Research into phosphine-mediated cycloadditions and other annulations could uncover new reactivity patterns for derivatives of this compound, leading to the concise synthesis of complex carbocyclic and heterocyclic frameworks. acs.org

By systematically modifying the ligand structure and exploring its performance in these cutting-edge reactions, its role can be expanded from a reliable workhorse to a key enabler of new synthetic methodologies.

Development of Next-Generation Functional Materials and Catalytic Systems

The unique electronic properties of the this compound scaffold make it an attractive building block for advanced functional materials. The future in this domain lies in integrating this molecular unit into larger, macromolecular systems to create materials with emergent properties.

Key research directions include:

Immobilized and Recyclable Catalysts: Synthesizing derivatives of this compound with reactive handles would allow for their covalent attachment to solid supports like polymers or silica. This would lead to heterogeneous catalysts that are easily separated from reaction mixtures and can be recycled multiple times, addressing key goals of sustainable chemistry.

Organic Electronics: Substituted aromatic compounds are central to the field of organic electronics. By incorporating the this compound oxide moiety or related structures into conjugated polymers, new materials for Organic Light-Emitting Diodes (OLEDs) or as hole-transporting materials in perovskite solar cells (PSCs) could be developed. researchgate.netmdpi.com The phosphine oxide group can influence the electronic properties and morphology of these materials.

Chemosensors: The phosphorus center is a Lewis basic site capable of interacting with various species. By incorporating this phosphine into more complex architectures, such as crown ethers, it is possible to create chemosensors capable of selectively detecting metal ions. acs.org The electronic changes upon ion binding could be transduced into a measurable optical or electrochemical signal.

Polymer Science: The use of phosphine ligands in polymerization catalysis, such as ring-opening metathesis polymerization (ROMP), is well-established. clinicsearchonline.org Developing new catalytic systems based on this compound could provide enhanced control over polymer properties, while its incorporation as a dopant could improve the performance of polymer membranes for applications like fuel cells. chemicalbook.com

These avenues represent a shift from using the phosphine as a simple ligand to employing it as a fundamental building block for materials with tailored electronic, optical, and catalytic functions.

Advanced Spectroscopic and Computational Approaches for Mechanistic Elucidation

A deep understanding of reaction mechanisms is critical for the rational design of improved catalysts and processes. While significant progress has been made, the precise role of ligands like this compound in stabilizing intermediates and lowering transition state energies is often inferred rather than directly observed. The future of mechanistic studies will rely on the synergistic application of advanced spectroscopic techniques and high-level computational modeling.

Promising approaches include:

In-Situ Spectroscopy: Techniques such as high-pressure NMR and in-situ Raman and IR spectroscopy can provide real-time snapshots of a catalytic cycle, allowing for the direct observation of catalyst resting states and key intermediates. researchgate.netnih.gov This data is invaluable for validating or refuting proposed mechanistic pathways.

Density Functional Theory (DFT) Calculations: Computational chemistry, particularly DFT, has become an indispensable tool for studying reaction mechanisms involving transition metal complexes. nih.govacs.org Future studies will employ more sophisticated computational protocols to accurately model entire catalytic cycles, calculate activation barriers, and predict the influence of subtle ligand modifications on catalyst performance. clinicsearchonline.org This predictive power can guide experimental efforts, saving significant time and resources.

Advanced Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to intercept and characterize fleeting intermediates in a catalytic reaction, providing direct evidence for species that are difficult to observe by other means.

By combining these powerful analytical and computational tools, researchers can move beyond a "black box" understanding of catalysis and develop a detailed, molecular-level picture of how ligands like this compound facilitate chemical transformations. This knowledge will be the ultimate driver for the rational design of next-generation catalysts and materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Bis(4-methoxyphenyl)phenylphosphine, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves a two-step process: (1) lithiation of 4-methoxyphenyl bromide followed by reaction with phenylphosphonous dichloride, and (2) purification via recrystallization from hexane/ethyl acetate mixtures. Key parameters include temperature control (<−10°C during lithiation) and stoichiometric ratios (2:1 aryl halide to phosphorus precursor). Yield optimization (reported up to 72%) can be achieved using inert atmospheres and dried solvents . For structural analogs like Bis(2-methoxyphenyl)phenylphosphine, melting points (163–164°C) and purity (>98%) are validated via differential scanning calorimetry (DSC) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use P NMR to confirm phosphorus environment (δ ≈ −20 to −25 ppm for triarylphosphines). H/C NMR identifies methoxy (-OCH) and aryl proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHOP, calc. 386.14).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) and detects byproducts .

Q. How does this compound function as a ligand in transition-metal catalysis?

- Methodological Answer : The electron-donating methoxy groups enhance ligand electron richness, stabilizing low-oxidation-state metal centers (e.g., Pd in cross-coupling reactions). Design considerations:

- Steric Effects : Bulky substituents influence catalytic activity; compare turnover numbers (TON) with less hindered analogs.

- Solvent Compatibility : Use toluene or THF for better metal-ligand coordination .

Advanced Research Questions

Q. How can factorial design resolve contradictions in reported catalytic efficiencies of phosphine ligands like this compound?

- Methodological Answer : Apply a 2 factorial design to isolate variables (e.g., temperature, ligand/metal ratio, solvent polarity). For example, a study comparing Pd-catalyzed Suzuki-Miyaura couplings may reveal that ligand efficiency peaks at 1:1.5 Pd:ligand ratios in toluene (80°C), resolving discrepancies from prior studies using suboptimal ratios . Statistical tools like ANOVA quantify parameter significance .

Q. What computational strategies predict the coordination behavior of this compound in metal complexes?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model ligand-metal bond strengths and frontier molecular orbitals. For instance, HOMO localization on phosphorus predicts nucleophilic reactivity. Compare computed vs. experimental P NMR shifts to validate models .

Q. How do steric and electronic modifications of this compound influence photophysical properties?

- Methodological Answer : Time-resolved fluorescence spectroscopy (TRFS) and transient absorption spectroscopy (TAS) quantify excited-state lifetimes. Methoxy groups redshift absorption maxima (λ ≈ 290 nm) compared to non-methoxy analogs. Correlate Hammett parameters (σ) with emission quantum yields .

Safety and Theoretical Frameworks

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Storage : Under nitrogen at −20°C to prevent oxidation.

- PPE : Use nitrile gloves and fume hoods due to potential respiratory irritation.

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Q. How can organometallic theory guide mechanistic studies of this compound in catalysis?

- Methodological Answer : Apply Tolman’s electronic (χ) and cone angle (θ) parameters to predict ligand donor strength and steric effects. For example, θ ≈ 145° for this compound suggests moderate steric hindrance, favoring oxidative addition in Pd-catalyzed reactions. Link experimental turnover frequencies (TOF) to computed metal-ligand bond dissociation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.